molecular formula C17H16F3NO4S B2499650 3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 571158-84-4

3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No. B2499650
CAS RN: 571158-84-4
M. Wt: 387.37
InChI Key: WVDLZZKKFXTBSX-UHFFFAOYSA-N
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Description

The compound "3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid" is a benzenesulfonamide derivative, a class of compounds that have been extensively studied for their biological activities. Benzenesulfonamides have been reported to function as inhibitors of various enzymes and receptors, and they have been explored for their potential therapeutic applications in a range of diseases.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage between a sulfonamide group and an aromatic compound. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, where the key intermediates were prepared by introducing substituents such as nitro, fluoro, and trifluoromethyl groups to the aromatic ring . Similarly, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as progesterone receptor antagonists involved the use of a benzenesulfonyl derivative as a lead compound for structural development . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. The substituents on the aromatic ring, such as methyl, phenoxy, and trifluoromethyl groups, can significantly influence the binding affinity and selectivity of these compounds towards their biological targets . The presence of a trifluoromethyl group, as in the compound of interest, is known to increase the lipophilicity and metabolic stability of these molecules.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the addition of benzenesulfinic acid to substituted 1,4-quinones in the presence of trifluoroacetic acid leads to phenyl-sulfonylhydroquinones . This type of reaction demonstrates the reactivity of the sulfonamide group under acidic conditions and could be relevant for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as trifluoromethyl can increase the acidity of the sulfonamide hydrogen, affecting the solubility and ionization of the compound. The lipophilicity of the molecule is also affected by the presence of such groups, which can impact its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Activities : A study by Küçükgüzel et al. (2013) focused on synthesizing derivatives of celecoxib, which is structurally related to the compound . These derivatives demonstrated potential anti-inflammatory and analgesic activities, and importantly, did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. This suggests potential therapeutic applications in treating inflammation and pain (Küçükgüzel et al., 2013).

  • Enantioseparation of Isomers : Research by Jin et al. (2020) demonstrated the successful enantioseparation of 2-(methylphenyl)propanoic acids using countercurrent chromatography. This research is significant in the context of separating and studying the individual stereoisomers of compounds related to 3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid, which can have different biological activities (Jin et al., 2020).

  • Preparation of Optically Active Compounds : A study by Ikariya et al. (2005) focused on the preparation of optically active compounds, highlighting the importance of stereochemistry in the synthesis and application of benzenesulfonamide derivatives (Ikariya et al., 2005).

  • Potential Anticancer and Anti-HCV Properties : In addition to anti-inflammatory and analgesic activities, the derivatives of celecoxib studied by Küçükgüzel et al. (2013) were also evaluated for their antioxidant, anticancer, and anti-HCV activities. The study revealed modest inhibition of HCV NS5B RdRp activity by certain compounds, suggesting potential applications in the treatment of hepatitis C and cancer (Küçükgüzel et al., 2013).

  • Chemical Synthesis and Catalysis : The compound and its derivatives have been used in various chemical synthesis and catalysis studies. For example, Miura et al. (1998) described the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes, highlighting the compound's role in complex chemical reactions (Miura et al., 1998).

properties

IUPAC Name

3-(4-methyl-N-[3-(trifluoromethyl)phenyl]sulfonylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c1-12-5-7-14(8-6-12)21(10-9-16(22)23)26(24,25)15-4-2-3-13(11-15)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDLZZKKFXTBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid

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